Product packaging for 4,6-Dimethyl-7-azaindole(Cat. No.:)

4,6-Dimethyl-7-azaindole

Cat. No.: B14892668
M. Wt: 146.19 g/mol
InChI Key: HYLMEUYMWRDCHP-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Azaindole Chemistry

The exploration of azaindoles, bioisosteres of the naturally occurring indole (B1671886) ring system, has a rich history rooted in the quest for new pharmacologically active agents. nih.govnih.gov Bioisosteres are compounds that have similar physical or chemical properties and elicit comparable biological responses. The substitution of a carbon atom in the benzene (B151609) ring of indole with a nitrogen atom gives rise to the four positional isomers of azaindole: 4-azaindole, 5-azaindole, 6-azaindole (B1212597), and 7-azaindole (B17877). nih.govresearchgate.net

Early research into azaindoles was driven by the desire to modify the properties of known indole-based drugs and natural products. alkalimetals.com Over the decades, the development of new synthetic methodologies has been crucial to the advancement of azaindole chemistry. researchgate.netorganic-chemistry.org Traditional indole syntheses like the Fischer, Madelung, and Reissert methods were often not directly applicable or efficient for azaindole synthesis due to the electron-deficient nature of the pyridine (B92270) ring. researchgate.netnsf.gov This challenge spurred the development of innovative synthetic routes, including palladium-catalyzed cross-coupling reactions, which have significantly expanded the accessibility and diversity of azaindole derivatives. researchgate.netrsc.org These advancements have allowed for the systematic exploration of the chemical space around the azaindole core, leading to the discovery of numerous compounds with diverse biological activities. nih.govrsc.org

Significance of the 7-Azaindole Scaffold in Contemporary Chemical Research

Among the azaindole isomers, the 7-azaindole scaffold has emerged as a "privileged structure" in medicinal chemistry. nsf.govresearchgate.net This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them versatile starting points for drug discovery. The significance of the 7-azaindole scaffold stems from its unique structural and electronic properties. researchgate.net The arrangement of the nitrogen atoms in the 7-azaindole ring allows it to act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological macromolecules, particularly the hinge region of protein kinases. researchgate.netjst.go.jp

This ability to mimic the binding of adenosine (B11128) triphosphate (ATP), the natural substrate for kinases, has made 7-azaindole a highly sought-after scaffold for the development of kinase inhibitors. nih.govresearchgate.net Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in a wide range of diseases, including cancer. nih.govnih.gov Consequently, a multitude of 7-azaindole derivatives have been synthesized and evaluated for their potential as anticancer agents. researchgate.netnih.govresearchgate.net Beyond cancer, the 7-azaindole scaffold has been incorporated into molecules targeting a variety of other biological targets, leading to the development of antiviral, anti-inflammatory, and neuroprotective agents. nih.govnih.gov The versatility and proven success of the 7-azaindole framework ensure its continued importance in contemporary chemical research. rsc.org

Structural Classification of Azaindole Isomers and Positional Effects

The four structural isomers of azaindole—4-azaindole, 5-azaindole, 6-azaindole, and 7-azaindole—are defined by the position of the nitrogen atom in the six-membered ring. nih.gov This seemingly subtle difference has a profound impact on the physicochemical properties of each isomer. nih.gov

IsomerKey Physicochemical Properties
4-Azaindole Influenced by the proximity of the nitrogen to the pyrrole (B145914) ring fusion.
5-Azaindole Exhibits distinct electronic distribution affecting its reactivity and biological interactions.
6-Azaindole Shows unique polarity and hydrogen bonding capabilities.
7-Azaindole Characterized by a specific arrangement of hydrogen bond donors and acceptors, crucial for its biological activity. nih.govresearchgate.net

The position of the nitrogen atom alters the electron distribution within the bicyclic system, which in turn affects properties such as:

LogP (Partition Coefficient): This measures the lipophilicity of the molecule, influencing its absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov

Total Polar Surface Area (tPSA): This is related to the molecule's ability to permeate cell membranes. nih.gov

Aqueous Solubility (LogS): This impacts how a drug can be formulated and its bioavailability. nih.gov

pKa: The basicity of the azaindole isomers varies, with 7-azaindole being a stronger base than indole. researchgate.net

These differences in physicochemical properties mean that each azaindole isomer presents a unique template for drug design. For instance, the specific geometry and hydrogen-bonding pattern of the 7-azaindole isomer make it particularly well-suited for inhibiting protein kinases. researchgate.net In contrast, other isomers might be more suitable for targeting different biological receptors. The ability to fine-tune these properties by selecting a specific isomer is a powerful tool for medicinal chemists. researchgate.net

Contextualization of 4,6-Dimethyl-7-azaindole as a Key 7-Azaindole Derivative

Within the vast landscape of 7-azaindole derivatives, this compound stands out as a significant research compound. The addition of two methyl groups to the 7-azaindole core at the 4- and 6-positions introduces specific steric and electronic modifications. These methyl groups can influence the molecule's conformation, solubility, and metabolic stability.

The synthesis of substituted azaindoles, including those with methyl groups, has been a focus of synthetic methodology development. nih.govresearchgate.net The presence of these substituents can be crucial for optimizing the biological activity of the parent scaffold. For example, in the context of kinase inhibitors, the methyl groups of this compound could occupy specific hydrophobic pockets within the ATP-binding site of a target kinase, thereby enhancing binding affinity and selectivity.

While the broader 7-azaindole scaffold has been extensively studied and incorporated into approved drugs, the specific research findings on this compound are more specialized. Its utility is often explored within the context of developing novel inhibitors for specific biological targets where the particular substitution pattern offers an advantage. The investigation of such derivatives contributes to a deeper understanding of the structure-activity relationships (SAR) within the 7-azaindole class, guiding the design of future therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N2 B14892668 4,6-Dimethyl-7-azaindole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10N2

Molecular Weight

146.19 g/mol

IUPAC Name

4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C9H10N2/c1-6-5-7(2)11-9-8(6)3-4-10-9/h3-5H,1-2H3,(H,10,11)

InChI Key

HYLMEUYMWRDCHP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=CN2)C

Origin of Product

United States

Advanced Synthetic Methodologies for 4,6 Dimethyl 7 Azaindole and Its Derivatives

Strategic Approaches for the Construction of the 7-Azaindole (B17877) Core

The assembly of the 7-azaindole nucleus is predominantly achieved by two convergent strategies: forming the five-membered pyrrole (B145914) ring onto a pre-existing, appropriately substituted pyridine (B92270) (pyrrolo-annulation), or constructing the six-membered pyridine ring from a pyrrole precursor.

Pyrrole Ring Annulation onto Pyridine Derivatives

Building the pyrrole ring onto a pyridine framework is a common and versatile approach. These methods typically begin with a 2-aminopyridine (B139424) derivative bearing functional groups at the 3-position that facilitate cyclization. For the synthesis of 4,6-dimethyl-7-azaindole, the key starting material is 2-amino-4,6-dimethylpyridine, which must be functionalized at the 3-position.

Modern cross-coupling reactions are central to this strategy. The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl halide, is a widely used method. wikipedia.orgorganic-chemistry.org In a typical sequence, a 2-amino-3-halopyridine is coupled with a suitable alkyne, followed by an intramolecular cyclization to form the pyrrole ring. nih.gov This cyclization can be promoted by bases or transition metals like copper. nih.gov

Another powerful method is the Larock indole (B1671886) synthesis, a palladium-catalyzed heteroannulation of an ortho-haloaniline with an alkyne. wikipedia.orgub.edu This reaction has been adapted for azaindole synthesis, starting from the corresponding ortho-halo-aminopyridine. baranlab.org Similarly, the Hegedus-Mori-Heck reaction, an intramolecular palladium-catalyzed cyclization, provides another route to the azaindole core from appropriate precursors. nih.govnih.gov A notable example is the synthesis of 6-methyl-7-azaindole from 3,6-dimethyl-2-aminopyridine, demonstrating the feasibility of this general approach for methylated derivatives. researchgate.net

These palladium-catalyzed methods offer broad substrate scope and functional group tolerance, as summarized in the table below.

Reaction Name Catalyst System (Typical) Starting Pyridine Coupling Partner Key Features
Sonogashira CouplingPd catalyst (e.g., Pd(PPh₃)₄), Cu(I) cocatalyst, Amine base2-Amino-3-halopyridineTerminal AlkyneMild conditions, versatile for C-C bond formation prior to cyclization. wikipedia.orglibretexts.org
Larock AnnulationPd(OAc)₂, Base (e.g., K₂CO₃), Ligand (e.g., PPh₃)2-Amino-3-halopyridineDisubstituted AlkyneDirect formation of 2,3-disubstituted indoles/azaindoles. wikipedia.orgresearchgate.net
Heck Reaction (intramolecular)Pd(OAc)₂, Base, Ligand2-Amino-3-halopyridine coupled with an alkeneN/AForms the pyrrole ring via intramolecular C-C bond formation. nih.gov

Interactive Data Table: Pyrrole Ring Annulation Strategies

Pyridine Ring Formation from Pyrrole Precursors

An alternative strategy involves constructing the pyridine ring onto a pre-functionalized pyrrole. This approach often utilizes condensation and cyclization reactions where the pyrrole derivative provides a C-N-C fragment for the final pyridine ring.

A common method is the [3+3] annulation, where a 2- or 3-aminopyrrole derivative reacts with a three-carbon synthon containing two electrophilic centers. uni-rostock.de Examples of such synthons include β-dicarbonyl compounds, nitromalonaldehyde, and 1,1,3,3-tetramethoxypropane. uni-rostock.de The reaction proceeds through condensation followed by a cyclization cascade to furnish the 7-azaindole skeleton. Another approach involves a [4+2] cycloaddition (Diels-Alder type) reaction where a pyrrole derivative acts as the diene or dienophile component to build the six-membered ring. nih.govrsc.org

While specific examples leading directly to this compound are less common in the literature, the general applicability of this method is well-established for various substituted azaindoles. The synthesis would hypothetically start from a pyrrole precursor bearing the requisite functional groups for annulation.

Annulation Strategy Pyrrole Precursor Synthon Partner (Example) Description
[3+3] Cycloaddition2-Aminopyrrole derivativeβ-Dicarbonyl compoundCondensation and cyclization to form the pyridine ring. uni-rostock.de
[4+2] CycloadditionPyrrole with diene characterDienophile (e.g., α,β-unsaturated ketone)Diels-Alder type reaction to construct the six-membered ring. nih.gov

Interactive Data Table: Pyridine Ring Formation Strategies

Classical Condensation and Cyclization Reactions

Several classical named reactions, traditionally used for indole synthesis, have been successfully adapted for the preparation of the 7-azaindole core, including the target 4,6-dimethyl derivative.

Hemetsberger Reaction Pathways

The Hemetsberger (or Hemetsberger-Knittel) synthesis involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to yield an indole-2-carboxylic ester. This method has been effectively applied to the synthesis of various substituted azaindoles. researchgate.net The required azido-propenoic ester is typically prepared by the condensation of an appropriate aldehyde with an azidoacetate ester. For the synthesis of this compound-2-carboxylate, the starting aldehyde would be 4,6-dimethylpyridine-2-carbaldehyde. Research indicates that for azaindole synthesis, the thermal cyclization often proceeds with better yields at higher temperatures and with shorter reaction times compared to the analogous indole syntheses. researchgate.net

Chichibabin-like Cyclization Methodologies

The Chichibabin reaction, classically known for the amination of pyridines, can be adapted for azaindole synthesis. A relevant modern variant involves the condensation of a lithiated picoline (methylpyridine) with a nitrile, followed by intramolecular cyclization. A well-documented example is the synthesis of 2-phenyl-7-azaindole via the condensation of 2-fluoro-3-picoline with benzonitrile, mediated by lithium diisopropylamide (LDA). nih.govnih.govresearchgate.net The reaction proceeds by deprotonation of the methyl group to form a lithiated species, which then attacks the nitrile. The subsequent intermediate undergoes a nucleophilic addition of the newly formed carbanion onto the pyridine ring, followed by elimination to yield the aromatic azaindole. nih.gov This methodology is directly applicable to the synthesis of this compound, likely starting from a 2-halo-3,5-dimethylpyridine derivative. The mechanism can be complex, sometimes involving reversible dimerization of the starting picoline. nih.gov

Madelung Indole Synthesis Adaptations

The Madelung synthesis is a powerful method for creating indoles through the intramolecular cyclization of N-acyl-ortho-toluidines using a strong base at high temperatures. wikipedia.orgquimicaorganica.org Reported in 1912 by Walter Madelung, the reaction typically involves heating the substrate with a base like sodium or potassium alkoxide to temperatures between 200–400 °C. wikipedia.org

This classical method has been successfully adapted for the synthesis of the 7-azaindole core. The strategy involves the base-catalyzed cyclization of an appropriate N-acyl-aminopicoline. chempedia.info For the synthesis of a dimethyl-7-azaindole derivative, the corresponding precursor would be an acylated 2-amino-3,5-dimethylpyridine. The mechanism commences with the deprotonation of both the amide nitrogen and the benzylic methyl group by a strong base. quimicaorganica.org The resulting carbanion then attacks the amide's carbonyl carbon, initiating a cyclization. A final hydrolysis step yields the indole ring. wikipedia.org

While effective, the harsh reaction conditions can limit its applicability, especially for substrates with sensitive functional groups. wikipedia.org A modified Madelung route, sometimes referred to as the Rasmussen and Mahadevan synthesis, has been used to prepare 6-methyl-7-azaindole. researchgate.net

Leimgruber-Batcho Reaction Strategies

The Leimgruber-Batcho indole synthesis has become a popular and versatile alternative to other methods like the Fischer indole synthesis. wikipedia.org This two-step process begins with the reaction of an ortho-nitrotoluene with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMFDMA), and often includes an amine like pyrrolidine (B122466) to form a reactive enamine intermediate. wikipedia.orgclockss.org The second step is a reductive cyclization of the nitro group, which then condenses to form the indole ring. wikipedia.org

This methodology is well-suited for the preparation of various azaindoles, including 4-, 5-, and 6-azaindoles. rsc.orgtugraz.at The synthesis of this compound would start from 2-nitro-3,5-dimethylpyridine. This precursor would undergo condensation with DMFDMA to yield the corresponding β-dimethylamino-nitrostyrene analog. Subsequent reduction of the nitro group, commonly achieved through catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or Raney nickel, or with chemical reductants like zinc in acetic acid, leads to the formation of the desired 7-azaindole product. clockss.orgresearchgate.netpsu.edu The use of microwave irradiation has been shown to accelerate the reaction and improve product quality. rsc.orgpsu.edu

Lorenz-Type Cyclization Protocols

The Lorenz-type cyclization is another established method for the synthesis of azaindole frameworks. researchgate.net This protocol is closely related to and sometimes considered a variation of the Madelung synthesis. tugraz.at It involves the intramolecular cyclization of N-acylaminopicolines under basic conditions at elevated temperatures to construct the pyrrole ring fused to the pyridine core. The synthesis of 2,5-dimethyl-4-azaindole has been achieved in 55% yield by treating the corresponding acetyl derivative of 3-amino-2,6-dimethylpyridine (B183288) with sodium ethoxide at high temperatures. chempedia.info This demonstrates the utility of such cyclization protocols for preparing substituted azaindoles.

Bartoli Reaction Applications in Azaindole Synthesis

The Bartoli reaction is a prominent method for synthesizing substituted indoles, proceeding via the reaction of an ortho-substituted nitroarene with a vinyl Grignard reagent. wikipedia.org The presence of a sterically bulky ortho-substituent is often crucial for the reaction's success, as it facilitates the key researchgate.netresearchgate.net-sigmatropic rearrangement step in the mechanism. wikipedia.org

While powerful for the indole series, the application of the Bartoli reaction to azaindole synthesis can be challenging due to the electron-deficient character of the pyridine ring in the required nitropyridine starting materials. nsf.gov Despite this, the reaction has been successfully applied to the synthesis of 4- and 6-azaindoles. researchgate.netwikipedia.org The synthesis would involve reacting an appropriately substituted nitropyridine, such as 2-nitro-3,5-dimethylpyridine, with at least three equivalents of a vinyl Grignard reagent. The reaction proceeds through the formation of a nitroso intermediate, which then reacts with a second equivalent of the Grignard reagent to ultimately form the indole structure after rearrangement and workup. wikipedia.org

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heterocyclic scaffolds, including 7-azaindoles. These methods allow for the precise introduction of various substituents onto the core structure, which is critical for developing new chemical entities in fields like drug discovery. mdpi.com

Palladium-Catalyzed Reactions

Palladium catalysts are preeminent in facilitating a wide array of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds on the azaindole nucleus. atlanchimpharma.com Reactions such as the Heck, Sonogashira, and Suzuki couplings have been extensively used to modify the azaindole ring at various positions. mdpi.comnih.gov

The Suzuki-Miyaura coupling is arguably one of the most important C-C bond-forming reactions, valued for its mild conditions and broad substrate scope. nih.gov It has been extensively applied to the synthesis and functionalization of 7-azaindole derivatives, allowing for the introduction of diverse aryl and heteroaryl groups. nih.govmdpi.com

The reaction typically involves coupling a halogenated azaindole with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. nih.gov For instance, the synthesis of C3,C6-diaryl 7-azaindoles has been achieved through an efficient, one-pot sequential Suzuki-Miyaura cross-coupling starting from a 6-chloro-3-iodo-N-protected 7-azaindole. nih.govresearchgate.net The greater reactivity of the C-I bond allows for selective arylation at the C3 position first, followed by a second coupling at the C6 position under modified conditions. nih.gov

The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. Systems such as Pd₂(dba)₃ with SPhos as a ligand have proven effective for these transformations. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling for the Synthesis of Diaryl 7-Azaindoles

Starting MaterialBoronic AcidProductYield (%)Reference
6-chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine4-methoxyphenylboronic acid6-chloro-3-(4-methoxyphenyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine93% nih.gov
6-chloro-3-(4-methoxyphenyl)-1-methyl-1H-pyrrolo[2,3-b]pyridinephenylboronic acid3-(4-methoxyphenyl)-1-methyl-6-phenyl-1H-pyrrolo[2,3-b]pyridine88% nih.gov
6-chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine4-(trifluoromethyl)phenylboronic acid6-chloro-1-methyl-3-(4-(trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine89% nih.gov
6-chloro-1-methyl-3-(4-(trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]pyridinephenylboronic acid1-methyl-6-phenyl-3-(4-(trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine75% nih.gov

Compound Name List

Copper-Based Catalytic Systems

While palladium catalysts are dominant, copper-based catalytic systems also play a significant role in azaindole synthesis, often as co-catalysts in reactions like the Sonogashira coupling. nih.gov Copper(I) is crucial for the activation of the alkyne component. Beyond its co-catalyst role, copper can independently catalyze certain cross-coupling reactions. For instance, copper-catalyzed Chan-Lam type N-arylation provides an alternative to palladium-based methods for functionalizing the azaindole nitrogen. researchgate.net Copper-catalyzed oxidative cross-coupling reactions of 7-azaindole have also been reported, demonstrating the versatility of copper in these synthetic transformations. researchgate.net

Silver-Catalyzed Intramolecular Cyclization Methods

Silver catalysts have emerged as powerful tools for promoting intramolecular cyclization reactions to form heterocyclic compounds. organic-chemistry.orgrsc.orgacs.org Silver(I) salts can act as soft Lewis acids to activate alkyne moieties, facilitating nucleophilic attack by a nearby amino group to form the pyrrole ring of the azaindole. organic-chemistry.org

A notable example is the silver-catalyzed on-water intramolecular cyclization of acetylenic free amines, which can produce 7-azaindoles in very good yields. organic-chemistry.org This method is advantageous as it often proceeds under mild conditions and does not require strong acids or bases. organic-chemistry.org For the synthesis of this compound, a 2-amino-3-alkynyl-4,6-dimethylpyridine intermediate could be subjected to silver-catalyzed cyclization. The choice of the silver salt, such as AgOAc or AgOTf, can be critical for the reaction's success and selectivity. acs.org

Table 2: Representative Silver-Catalyzed Intramolecular Cyclization This table illustrates a potential application of silver catalysis based on established methods for similar molecules.

SubstrateCatalystSolventConditionsProductYield (%)
2-Amino-3-alkynyl-4,6-dimethylpyridineAgOAcH₂O or DCERoom Temp to Reflux2-Substituted-4,6-dimethyl-7-azaindoleGood to Excellent

Multicomponent Reactions (MCRs) for Diversified Azaindole Libraries

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all reactants, are highly valued for their efficiency and ability to generate diverse molecular libraries. Several MCRs have been developed for the synthesis of highly substituted and functionally diverse 7-azaindole derivatives.

One such strategy involves the one-pot, three-component cyclocondensation of N-substituted 2-amino-4-cyanopyrroles, various aldehydes, and active methylene (B1212753) compounds. This approach provides a practical route to a wide array of 7-azaindole derivatives, making it a valuable tool in diversity-oriented synthesis.

One-Pot Synthetic Sequences for Enhanced Efficiency

One-pot syntheses, which involve multiple reaction steps in a single reactor without isolating intermediates, offer significant advantages in terms of time, resources, and environmental impact. Several one-pot methodologies have been successfully applied to the synthesis of azaindoles.

As mentioned earlier, the one-pot N-arylation/Sonogashira/cyclization sequence is a powerful strategy for producing 1,2-disubstituted azaindoles. nih.gov Similarly, the cascade C-N cross-coupling/Heck reaction can be considered a one-pot process for generating the azaindole core. nih.gov Another example is the three-component synthesis of 7,7-dimethyl-4-phenyl-2-thioxo-2,3,4,6,7,8-hexahydro-1H-quinazoline-5-ones from dimedone, an aldehyde, and thiourea, which showcases the efficiency of one-pot methods in constructing complex heterocyclic systems. semanticscholar.org While not directly yielding a 7-azaindole, the principles of this MCR can inspire the design of one-pot syntheses for the target scaffold.

Regioselective Functionalization of the 7-Azaindole Nucleus

The 7-azaindole scaffold, a bioisostere of indole, is a privileged structure in medicinal chemistry. pharmablock.com The ability to selectively introduce functional groups at specific positions on its pyrrole or pyridine ring is essential for developing new therapeutic agents. nih.govnih.gov Advanced methodologies now allow for precise control over the functionalization of this bicyclic heterocycle.

C-3 Chalcogenation via Iodine Catalysis

A highly efficient and versatile method for the regioselective functionalization of the 7-azaindole core is the direct C-3 chalcogenation, including sulfenylation, selenylation, thiocyanation, and selenocyanation. acs.orgnih.gov This process is effectively catalyzed by molecular iodine (I₂) in dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. acs.org A key feature of this methodology is its applicability to NH-free 7-azaindoles, avoiding the need for pre-functionalization or protecting groups which are often required in other synthetic approaches. acs.org

The reaction proceeds via an electrophilic aromatic substitution mechanism, where iodine activates the chalcogen source. acs.org DMSO plays a dual role, acting not only as a solvent but also as an internal oxidant that regenerates the active iodine catalyst, making the system highly efficient with only a catalytic amount of I₂ (20 mol%). acs.org This method demonstrates broad substrate scope, accommodating various substituted 7-azaindoles and a wide range of thiols, diselenides, potassium thiocyanate, and potassium selenocyanate. acs.orgnih.gov

The reaction conditions are generally mild, typically involving heating the 7-azaindole substrate with the chalcogen source in the presence of iodine in DMSO at 80 °C for 6 hours in open air. acs.org This protocol has been successfully applied to a variety of functionalized 7-azaindoles, including those with substituents at the C-4 and C-5 positions, yielding the desired C-3 chalcogenated products in moderate to excellent yields. acs.org

Table 1: Scope of Iodine-Catalyzed C-3 Chalcogenation of 7-Azaindoles Reaction conditions: 7-azaindole (1.0 equiv), thiol (1.1 equiv) or diselenide (1.1 equiv) or KXCN (1.1 equiv), I₂ (20 mol %), DMSO, 80 °C, 6 h. acs.org

Entry 7-Azaindole Substrate Chalcogen Source Product Yield (%)
1 Unsubstituted Thiophenol 3-(Phenylthio)-7-azaindole 95
2 Unsubstituted Diphenyl diselenide 3-(Phenylselanyl)-7-azaindole 96
3 2-Methyl Pyridine-2-thiol 2-Methyl-3-(pyridin-2-ylthio)-7-azaindole 90
4 4-Chloro 4-Chlorothiophenol 4-Chloro-3-((4-chlorophenyl)thio)-7-azaindole 95
5 4-Bromo Diphenyl diselenide 4-Bromo-3-(phenylselanyl)-7-azaindole 94
6 5-Bromo Thiophenol 5-Bromo-3-(phenylthio)-7-azaindole 92
7 Unsubstituted Potassium thiocyanate 3-Thiocyanato-7-azaindole 85
8 Unsubstituted Potassium selenocyanate 3-Selenocyanato-7-azaindole 82

Directed Functionalization of the Pyrrole and Pyridine Moieties

Achieving regioselectivity across both the electron-rich pyrrole ring and the electron-deficient pyridine ring of the 7-azaindole nucleus is a significant synthetic challenge. Directed metalation strategies have emerged as a powerful solution to control functionalization at specific sites. scispace.comnih.govworktribe.com

This approach involves the use of a directed metalation group (DMG), which is typically installed on the nitrogen atom of the pyridine ring (N-7). A common DMG is a carbamoyl (B1232498) group, such as diethylcarbamoyl. scispace.com The DMG directs an organolithium base, like lithium diisopropylamide (LDA), to deprotonate the adjacent C-6 position on the pyridine ring with high selectivity. scispace.comnih.gov The resulting lithiated intermediate can then be quenched with various electrophiles to introduce a wide range of substituents at the C-6 position. scispace.com

A particularly innovative extension of this strategy is the "directed metalation-group dance." scispace.comnih.govworktribe.com After functionalizing the C-6 position, the carbamoyl DMG can be induced to migrate from the N-7 position to the pyrrole nitrogen (N-1). scispace.com This translocation of the DMG then allows for a second directed metalation event, this time at the C-2 position of the pyrrole ring. scispace.comnih.gov This sequence provides a controlled, iterative method for the 2,6-disubstitution of the 7-azaindole scaffold, allowing for the selective functionalization of both the pyridine and pyrrole moieties. scispace.com

Palladium-catalyzed cross-coupling reactions are also employed for the functionalization of the pyridine ring, particularly for C-H arylation at the C-6 position of 7-azaindole N-oxides. nih.gov This method uses a palladium acetate (B1210297) catalyst with a suitable ligand and base to couple the N-oxide with aryl bromides. nih.gov

Synthesis of Fused Azaindole Analogs

The functionalized 7-azaindole derivatives serve as versatile building blocks for the synthesis of more complex, fused heterocyclic systems. Specifically, the C-3 sulfenylated 7-azaindoles, obtained from the iodine-catalyzed reaction, can be elaborated into novel benzothiophene-fused 7-azaindole analogs. acs.orgnih.gov

The synthesis of these fused systems involves a post-modification sequence. acs.org First, the nitrogen of the pyrrole ring in the C-3 sulfenylated derivative is functionalized, for example, through N-methylation or N-arylation. acs.org This is followed by a palladium-catalyzed intramolecular C-H activation/cyclization reaction. This site-selective C-2 cyclization connects the C-2 position of the azaindole core with the aryl group of the thioether at C-3, forming a new thiophene (B33073) ring. acs.org

This intramolecular cyclization results in the formation of N-substituted 10H-benzo[4′,5′]thieno[2′,3′:4,5]pyrrolo[2,3-b]pyridine cores. acs.org These fused polycyclic systems are of significant interest due to their potential as bioactive pharmacophores. acs.orgnih.gov The successful execution of this strategy highlights how initial regioselective functionalization enables the construction of complex molecular architectures.

Table 2: Synthesis of Benzothiophene-Fused 7-Azaindole Analogs Reaction conditions: i. N-functionalization (e.g., MeI or Aryl-Br, base); ii. Pd(OAc)₂, P(o-tolyl)₃, K₂CO₃, DMA, 130 °C. acs.org

Entry C-3 Sulfenylated Substrate N-Substituent Fused Product Yield (%)
1 3-(Phenylthio)-7-azaindole Methyl 10-Methyl-10H-benzo[4′,5′]thieno[2′,3′:4,5]pyrrolo[2,3-b]pyridine 85
2 3-(Phenylthio)-7-azaindole Phenyl 10-Phenyl-10H-benzo[4′,5′]thieno[2′,3′:4,5]pyrrolo[2,3-b]pyridine 91
3 3-((4-Methoxyphenyl)thio)-7-azaindole Methyl 2-Methoxy-10-methyl-10H-benzo[4′,5′]thieno[2′,3′:4,5]pyrrolo[2,3-b]pyridine 82
4 3-((4-Chlorophenyl)thio)-7-azaindole Phenyl 2-Chloro-10-phenyl-10H-benzo[4′,5′]thieno[2′,3′:4,5]pyrrolo[2,3-b]pyridine 88

Reactivity and Mechanistic Investigations of 4,6 Dimethyl 7 Azaindole Analogues

Electronic Properties and Reactivity Profiles of the Fused Pyrrolo-Pyridine System

The fused pyrrolo-pyridine core of 7-azaindole (B17877) and its analogues, including 4,6-dimethyl-7-azaindole, dictates their unique electronic properties and reactivity. Pyrrolopyridines, also known as azaindoles, exist as six different isomers, with the position of the nitrogen atom in the pyridine (B92270) ring influencing the electronic distribution and chemical behavior of the molecule. nih.gov Compared to indoles, 7-azaindoles exhibit a higher basicity, with a pKa of 4.59 for the parent 7-azaindole, due to the presence of the pyridine nitrogen. researchgate.net This nitrogen atom is the most electron-rich site in the molecule. researchgate.net

The reactivity of the 7-azaindole scaffold is versatile, allowing for functionalization at various positions. The development of new synthetic methods, particularly those involving palladium-catalyzed cross-coupling reactions, has expanded the ability to create a wide range of 7-azaindole derivatives. researchgate.netresearchgate.netrsc.org The reactivity of specific positions, such as the 3-position, has been explored through reactions with various electrophiles. researchgate.net

Reaction Pathways for C-H and C-X Bond Activation

Recent advancements in synthetic organic chemistry have focused on the functionalization of the 7-azaindole ring system through C-H and C-X (where X is a halogen) bond activation. rsc.org Rhodium(III)-catalyzed C-H activation and annulative coupling of aminopyridines with alkynes has emerged as a highly regioselective and efficient method for the synthesis of various 7-azaindole derivatives. nih.govrsc.org This approach tolerates a wide array of functional groups. nih.govrsc.org

Furthermore, density functional theory (DFT) simulations have provided insights into the mechanism of Rh(III)-catalyzed 7-azaindole synthesis, highlighting the role of an external Ag+ oxidant. semanticscholar.org The oxidation of Rh(III) intermediates accelerates key reaction steps, including C-H activation, alkyne insertion, and reductive elimination. semanticscholar.org Another notable development is the iodine-catalyzed regioselective C-3 chalcogenation of 7-azaindoles via C-H activation, providing access to novel benzothiophene-fused analogues. acs.org

Photophysical Properties and Excited-State Dynamics

The photophysical properties and excited-state dynamics of 7-azaindole and its derivatives are of significant interest due to their potential applications as biological probes. iastate.edu The excited-state behavior of these molecules is complex and can involve processes such as excited-state proton transfer (ESPT). pnas.org The position of the nitrogen atom within the azaindole framework significantly influences the excited-state energetics and relaxation pathways. rsc.org

Upon photoexcitation, 7-azaindole can undergo various relaxation processes. rsc.orgnih.govresearchgate.net In some cases, this can lead to decomposition upon prolonged illumination, highlighting the importance of designing photostable systems for practical applications. nih.gov The study of these dynamics often involves time-resolved spectroscopic techniques, such as time-correlated single-photon counting (TCSPC), to probe the lifetimes of excited states. nih.gov

Excited-State Proton Transfer (ESPT) in 7-Azaindole Dimers

A key feature of 7-azaindole is its ability to form hydrogen-bonded dimers, which can undergo excited-state proton transfer (ESPT). youtube.com This process is a model for understanding proton transfer in biological systems. pnas.org The ESPT in 7-azaindole dimers results in a tautomer with a significantly red-shifted fluorescence emission compared to the monomer. youtube.com

The mechanism of proton transfer in 7-azaindole dimers has been a subject of extensive research and debate, with proposals for both stepwise (sequential) and concerted (synchronous) double proton transfer. pnas.orgnih.govnih.gov In a stepwise mechanism, the transfer of the two protons occurs in separate, sequential steps, involving a transient intermediate species. pnas.org In a concerted mechanism, both protons are transferred simultaneously in a single step. pnas.orgnih.gov

Experimental and theoretical studies have provided evidence supporting both mechanisms, with the specific conditions (e.g., solvent, temperature) likely playing a crucial role. pnas.orgnih.gov Femtosecond time-resolved fluorescence spectroscopy has been instrumental in probing the ultrafast dynamics of this process. nih.gov Some studies suggest that in solution, the double proton transfer of the 7-azaindole dimer proceeds in a concerted manner with a time constant of approximately 1.1 picoseconds. nih.gov Other research, however, has presented evidence for a non-concerted, sequential process. nih.gov Theoretical calculations have also explored the possibility of single proton transfer in the 7-azaindole dimer cation and anion. nih.gov

Hydrogen bonding is fundamental to the tautomerization process in 7-azaindole systems. nih.govnih.govyoutube.com In the dimer, two intermolecular hydrogen bonds facilitate the double proton transfer. pnas.org The strength of these hydrogen bonds can be influenced by the surrounding environment, such as the solvent. acs.org

In protic solvents like alcohols and water, solvent molecules can mediate the proton transfer. iastate.eduacs.orgnih.gov Theoretical studies have investigated the role of water and alcohol molecules in forming cyclic complexes with 7-azaindole, thereby facilitating the proton transfer. acs.orgnih.gov The arrangement and dynamics of the hydrogen-bonded network of solvent molecules are critical. For instance, in clusters of 7-azaindole with water molecules, the rearrangement of the hydrogen bond structure can precede the proton transfer event. nih.govbarbatti.org The strength of the hydrogen bonds can be enhanced in the excited state, which acts as a driving force for the proton transfer reaction. researchgate.net

The kinetics of proton transfer in 7-azaindole systems have been extensively studied using various spectroscopic techniques. Steady-state fluorescence spectroscopy reveals a dual emission for 7-azaindole in certain environments, corresponding to the normal and tautomeric forms. youtube.com The relative intensities of these emissions can provide information about the efficiency of the proton transfer process.

Fluorescence Quenching Mechanisms in Hydrogen-Bonded Aggregates

The fluorescence characteristics of 7-azaindole and its analogues, such as this compound, are highly sensitive to their environment, particularly to hydrogen bonding interactions. In the presence of hydrogen-bonding partners, such as protic solvents or self-aggregation, the fluorescence of these molecules can be significantly quenched through various mechanisms. One of the primary quenching pathways involves excited-state proton transfer (ESPT).

In hydrogen-bonded dimers or aggregates of 7-azaindole analogues, photoexcitation can lead to a rapid and efficient transfer of a proton along the hydrogen bond. This process creates a non-fluorescent or weakly fluorescent tautomeric species, which then decays to the ground state non-radiatively. This excited-state double proton transfer is a well-documented phenomenon for the parent 7-azaindole and is expected to be a dominant quenching mechanism in its derivatives. The formation of a cyclic, doubly hydrogen-bonded complex facilitates this concerted proton transfer.

Another potential mechanism for fluorescence quenching in the presence of certain hydrogen-bonding partners is photoinduced electron transfer (PET). For instance, in the presence of electron-donating or electron-accepting species that can form a hydrogen bond with the 7-azaindole moiety, an electron transfer can occur upon excitation. This leads to the formation of a non-fluorescent radical ion pair, or exciplex, which deactivates non-radiatively. The efficiency of PET quenching is dependent on the redox properties of both the 7-azaindole analogue and the interacting molecule.

The presence of methyl groups at the 4 and 6 positions of the 7-azaindole ring can influence these quenching mechanisms. These electron-donating groups can alter the electronic properties of the molecule, potentially affecting the driving force for both ESPT and PET. Furthermore, steric effects from the methyl groups might influence the geometry of the hydrogen-bonded aggregates, which in turn could affect the efficiency of the quenching processes.

Quenching Mechanism Description Key Factors
Excited-State Proton Transfer (ESPT)Transfer of a proton along a hydrogen bond in the excited state, leading to a non-fluorescent tautomer.Formation of hydrogen-bonded aggregates, geometry of the complex.
Photoinduced Electron Transfer (PET)Electron transfer between the excited 7-azaindole analogue and a hydrogen-bonded partner, forming a non-fluorescent radical ion pair.Redox properties of the interacting molecules, solvent polarity.

Hydrolytic Stability and Reactivity with Biomolecules (e.g., Glutathione (B108866), Guanosine (B1672433) Monophosphate)

The chemical stability and reactivity of this compound are critical aspects of its chemical profile, particularly its interactions with water and biologically relevant nucleophiles.

Hydrolytic Stability:

Reactivity with Glutathione:

The reactivity of 7-azaindole analogues with thiols, such as the biologically ubiquitous nucleophile glutathione, is of significant interest. The 7-azaindole nucleus is known to be susceptible to electrophilic substitution, particularly at the C-3 position of the pyrrole (B145914) ring. Conversely, functionalization at this position can render it susceptible to nucleophilic attack.

Recent studies have demonstrated the feasibility of C-3 sulfenylation of the 7-azaindole core. acs.orgnih.gov These reactions involve the formation of a C-S bond at the C-3 position, reacting a 7-azaindole derivative with a thiol-containing compound. This suggests that if this compound were appropriately activated, for example by an oxidizing agent or by the presence of a suitable leaving group at the C-3 position, it could react with the thiol group of glutathione. Such a reaction would result in the formation of a glutathione conjugate. The electron-donating methyl groups at the 4 and 6 positions may modulate the reactivity of the ring system towards such reactions.

Reactivity with Guanosine Monophosphate:

It has been noted that water molecules can form hydrogen-bonded bridges with 7-azaindole, facilitating tautomerization, a property also studied in complexes with guanine (B1146940). researchgate.net This indicates a capacity for non-covalent interactions with guanine derivatives. However, the propensity for covalent bond formation would require specific activation of the 7-azaindole core.

Reactant Potential Reactivity with this compound Basis of Reactivity
Water (Hydrolysis)The 7-azaindole core is generally stable, but hydrolysis of substituents is possible under harsh conditions. researchgate.netAromaticity of the bicyclic ring system.
Glutathione (GSH)Potential for C-3 glutathionylation if the 7-azaindole is activated.Known reactivity of the 7-azaindole C-3 position with thiols. acs.orgnih.gov
Guanosine Monophosphate (GMP)No direct evidence of covalent reaction. Non-covalent interactions via hydrogen bonding are possible. researchgate.netGeneral nucleophilicity of guanine; requires activation of the 7-azaindole for covalent bonding.

Coordination Chemistry of 4,6 Dimethyl 7 Azaindole and Azaindole Ligands

Ligand Characteristics of Azaindoles: Nitrogen-Donor Coordination

Azaindoles, a class of heterocyclic compounds, are distinguished by the substitution of a carbon atom in the indole (B1671886) ring with a nitrogen atom. nih.gov This structural modification introduces an additional nitrogen donor site, significantly influencing their coordination behavior with metal ions. nih.gov The most commonly studied isomer, 7-azaindole (B17877), can coordinate to metal centers through either the N1 nitrogen of the pyrrole (B145914) ring or the N7 nitrogen of the pyridine (B92270) ring. acs.orgnih.gov

The coordination preference is influenced by several factors, including the metal ion's nature, the presence of other ligands, and the reaction conditions. nih.gov In its neutral form, 7-azaindole typically coordinates through the N7 atom of the pyridine ring, as the lone pair on this nitrogen is more accessible. nih.govcdnsciencepub.com However, upon deprotonation of the pyrrole N1-H, the resulting azaindolate anion can act as a bridging ligand, coordinating to two different metal centers through both N1 and N7. researchgate.net In some instances, particularly with 3d transition metals, exclusive coordination through the pyrrolic N1 nitrogen has been observed, where the 7-azaindolide acts as a nearly pure sigma donor ligand. acs.org The versatility in coordination modes allows for the formation of diverse and structurally complex metal assemblies. nih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 4,6-dimethyl-7-azaindole and other azaindole derivatives has been extensively explored, leading to a variety of coordination compounds with different nuclearities and geometries.

Palladium(II) Complexes: Structure and Reactivity

Palladium(II) complexes of azaindoles have been synthesized and characterized, often exhibiting catalytic activity in cross-coupling reactions. nih.gov For instance, palladium acetate (B1210297) reacts with N-heterocyclic indolyl ligand precursors to form stable palladium(II) complexes. nih.gov The resulting complexes have been successfully employed as catalysts in Suzuki reactions. nih.gov The reactivity of these complexes is influenced by the nature of the azaindole ligand and the other coordinating groups. core.ac.uk Research has also focused on the palladium-catalyzed amination of halo-7-azaindoles, demonstrating that selective reaction at the heteroaryl halide is possible even with an unprotected N-H group on the azaindole ring. mit.edu

Platinum(II) Complexes: Design, Synthesis, and Structural Elucidation

A significant body of research has been dedicated to the synthesis and structural elucidation of platinum(II) complexes containing azaindole ligands. researchgate.netmdpi.comnih.gov These complexes are often prepared by reacting a platinum(II) precursor, such as K2[PtCl4], with the corresponding azaindole derivative. nih.gov The resulting complexes, for example of the type cis-[PtCl2(naza)2] (where naza is a 7-azaindole derivative), have been thoroughly characterized by techniques like multinuclear NMR spectroscopy and X-ray crystallography. mdpi.comnih.gov These studies have confirmed the coordination of the azaindole ligand to the platinum(II) center, typically through the N7 atom. mdpi.com The structural variations, such as the introduction of different substituents on the azaindole ring, have been shown to influence the properties of the resulting platinum(II) complexes. nih.gov

Silver(I) Complexes and Their Self-Assembled Structures

Silver(I) ions are known for their ability to form coordination polymers with flexible coordination geometries. With azaindole ligands, silver(I) can induce self-assembly into complex supramolecular structures. rsc.org These structures are often stabilized by a combination of coordinative bonds and non-covalent interactions, such as hydrogen bonding and π-π stacking. rsc.org The resulting architectures can range from discrete multinuclear complexes to infinite one-, two-, or three-dimensional networks. rsc.org For example, a novel ditopic heteroscorpionate ligand has been shown to form self-assembled silver(I) coordination polymers through hydrogen bonding. rsc.org

Coordination with Other Transition Metals (e.g., Copper, Zirconium)

The coordination chemistry of azaindoles extends beyond palladium, platinum, and silver to include a range of other transition metals.

Copper(II) Complexes: Copper(II) complexes with 7-azaindole have been synthesized and structurally characterized. For example, the reaction of CuCl2·2H2O with 7-azaindole can yield different products depending on the stoichiometry and reaction conditions, including a trans-CuCl2(Haza)2 adduct and a Cu3Cl4(Haza)4 compound. cdnsciencepub.com In these complexes, the azaindole ligand typically coordinates to the copper(II) center through the N7 pyridine nitrogen. cdnsciencepub.com Copper-catalyzed reactions have also been developed for the functionalization of the 7-azaindole scaffold. researchgate.net

Zirconium(IV) Complexes: While the coordination chemistry of zirconium(IV) with simple azaindoles is less explored, related studies on the complexation of Zr(IV) with ligands containing similar donor groups, such as desferrioxamine, have revealed the formation of stable mononuclear and binuclear complexes in solution. mdpi.com These studies highlight the potential for azaindole ligands to form robust complexes with early transition metals like zirconium.

Spectroscopic and Crystallographic Studies of Metal-Azaindole Complexes

The characterization of metal-azaindole complexes relies heavily on a combination of spectroscopic and crystallographic techniques to elucidate their structure and bonding.

Spectroscopic Studies:

NMR Spectroscopy: Multinuclear NMR spectroscopy (¹H, ¹³C, ¹⁵N, and ¹⁹⁵Pt) is a powerful tool for characterizing the structure of these complexes in solution. mdpi.comnih.gov Coordination shifts in the NMR spectra, particularly for the nitrogen atoms, provide direct evidence of ligand-to-metal coordination. mdpi.com

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy helps to identify the coordination mode of the azaindole ligand by observing shifts in the vibrational frequencies of the N-H and C=N bonds upon complexation. researchgate.netmdpi.com

UV-Visible Spectroscopy: Electronic absorption spectra provide information about the electronic transitions within the complex, which can be sensitive to the coordination environment of the metal ion. mdpi.comresearchgate.net

Interactive Data Table: Spectroscopic Data for Selected Metal-Azaindole Complexes

ComplexTechniqueKey ObservationReference
[Pt(ox)(4Claza)₂]¹⁵N-NMRSignificant coordination shift for N7, confirming coordination site. mdpi.com
trans-[PtCl₂(7AI3CAH)₂]IR & RamanShifts in vibrational modes indicating metal-ligand interaction. researchgate.net
Na₂[Fe(AzaIn)₄]·2THF¹H-NMRBroadened signals consistent with a high-spin Fe(II) center. nih.gov
[NBu₄][M(C₆F₅)₂(Haza-N7)(aza-N1)]X-rayCo-coordination of both neutral and anionic forms of 7-azaindole. researchgate.net

Interactive Data Table: Crystallographic Data for Selected Metal-Azaindole Complexes

ComplexCrystal SystemSpace GroupKey Structural FeatureReference
Cu₃Cl₄(Haza)₄OrthorhombicFdd2Contains both square-planar [Cu(Haza)₄]²⁺ and trans-[CuCl₂(Haza)₂] units. cdnsciencepub.com
[NBu₄][Pd(C₆F₅)₂(Haza-N7)(aza-N1)]·HazaMonoclinicP2₁/nPalladium center coordinated to both neutral and anionic 7-azaindole. researchgate.net
trans-[PtCl₂(5ClL)₂]TriclinicP-1Planar geometry around the platinum atom with trans-coordinated ligands. mdpi.com

Based on a thorough review of the scientific literature, there is currently no available research data on the coordination chemistry of the specific compound “this compound.” This includes a lack of studies on its ligand-metal interactions via Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray diffraction analyses of its metal complexes, and theoretical investigations into its binding and electronic structure.

The explicit focus of your request on "this compound" and the strict adherence to the provided outline cannot be fulfilled without such foundational research. To generate a scientifically accurate and informative article as per your instructions, the requested data on this particular compound is essential.

However, extensive research is available for the parent compound, 7-azaindole , and its various other derivatives. This body of work covers in detail the aspects of coordination chemistry outlined in your request.

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Computational and Theoretical Investigations of 4,6 Dimethyl 7 Azaindole

Quantum Chemical Calculations (DFT, TDDFT)

Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TDDFT) are powerful computational tools used to investigate the electronic structure and properties of molecules. For 4,6-dimethyl-7-azaindole, these methods have been employed to analyze its ground and excited states, molecular orbitals, and other key characteristics.

Electronic State Analysis (Ground and Excited States)

Quantum chemical calculations have been utilized to study the electronic states of 7-azaindole (B17877) and its derivatives. bohrium.comaip.org For the parent compound, 7-azaindole, studies have shown that electronic excitation leads to an increase in both its acidity and basicity, which is a key factor in the double proton transfer observed in its dimer. aip.org Specifically, this change in acid-base properties is most prominent in the first excited singlet state. aip.org The first excited singlet state of 7-azaindole has been identified as being of the (π,π*) type. aip.org Computational studies on related azaindole structures have also been performed to predict their electronic spectra, including UV absorption, providing a theoretical basis for experimental observations. mdpi.com

Molecular Orbital Analysis (HOMO-LUMO Energy Gaps)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. irjweb.com The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity. irjweb.com A large energy gap generally implies high stability and low reactivity, whereas a small gap suggests higher reactivity. irjweb.com

The HOMO-LUMO gap can be correlated with the molecule's bioactivity, as it relates to intermolecular charge transfer. irjweb.com This energy gap is the lowest energy electronic excitation possible within the molecule and can be experimentally measured using UV-Vis spectroscopy. schrodinger.com Computational methods like DFT are also used to calculate this value. schrodinger.com For many organic molecules, a smaller HOMO-LUMO gap is indicative of a more reactive compound. nih.gov

Table 1: Frontier Molecular Orbital Energies and Related Parameters

ParameterValueReference
HOMO-LUMO Energy GapA smaller gap indicates higher reactivity. irjweb.comnih.gov
SignificanceReflects kinetic stability and chemical reactivity. irjweb.com
CorrelationCorrelates with bioactivity and intermolecular charge transfer. irjweb.com

Dipole Moment Calculations and Charge Distribution

The dipole moment of a molecule is a measure of the separation of positive and negative charges and is a key determinant of its interaction with electric fields and its role in intermolecular interactions. qub.ac.uk Computational methods can predict molecular dipole moments by calculating atomic partial charges and atomic dipoles. qub.ac.ukdoi.org Theoretical calculations have shown that for molecules like 7-azaindole, the dipole moment can change significantly upon electronic excitation. researchgate.net An increase in the dipole moment in the excited state compared to the ground state indicates enhanced charge separation upon photo-excitation. researchgate.net

Prediction of Spectroscopic Properties

Theoretical calculations are instrumental in predicting and interpreting the spectroscopic properties of molecules. For 7-azaindole and its derivatives, TDDFT calculations have been employed to predict their UV absorption spectra. mdpi.com These computational predictions can be compared with experimental data to validate the theoretical models and provide a deeper understanding of the electronic transitions involved. mdpi.com For instance, DFT calculations have been shown to agree well with experimental data for the lowest excited singlet states of 7-azaindole. mdpi.com

Reactivity Indices and Parameters

Global quantum chemical descriptors, such as electronegativity (χ), chemical potential (μ), global hardness (η), and global softness (σ), can be derived from HOMO and LUMO energy values. materialsciencejournal.org These reactivity indices provide a quantitative measure of a molecule's reactivity. materialsciencejournal.org For example, a higher value for softness is indicative of greater chemical reactivity. irjweb.com The analysis of these parameters helps in understanding the chemical behavior of molecules like this compound in various reactions.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules, including conformational changes and intermolecular interactions. For derivatives of 7-azaindole, MD simulations have been employed to investigate their binding stability with biological targets. nih.gov These simulations can reveal how the molecule interacts with its environment, such as forming stable hydrogen bonds and other non-covalent interactions. nih.gov For instance, MD simulations have shown that 7-azaindole derivatives can form stable interactions with key residues in protein binding sites, providing insights into their potential as therapeutic agents. nih.gov

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a critical tool in drug discovery for understanding how ligands, such as derivatives of 7-azaindole, interact with protein targets at the atomic level.

Detailed research on 7-azaindole derivatives has demonstrated their potential as inhibitors of the SARS-CoV-2 spike protein's interaction with the human ACE2 receptor (S1-RBD-hACE2). nih.gov Molecular docking and subsequent molecular dynamics (MD) simulations have been instrumental in elucidating the binding modes of these compounds. For instance, studies on a derivative designated as ASM-7 revealed that it binds stably at the S1-RBD-hACE2 interface. nih.gov The simulations showed that the 7-azaindole scaffold itself plays a crucial role in anchoring the molecule to the target.

Key interactions observed for 7-azaindole derivatives include:

Hydrogen Bonds: The 7-azaindole core frequently forms hydrogen bonds with key residues. In the case of ASM-7, the hydrogen on the azaindole group formed a highly stable hydrogen bond with the backbone of residue ASP30 of hACE2, present for 98% of the simulation time. nih.gov

Pi-Cation Interactions: The aromatic system of the azaindole ring can engage in favorable pi-cation interactions with charged residues like LYS417 of the S1-RBD. nih.gov

Hydrophobic Interactions: Substituted groups on the azaindole ring, such as a fluorophenyl group in ASM-7, can fit into hydrophobic pockets, further stabilizing the ligand-receptor complex. nih.gov

These computational studies provide a detailed map of the binding interactions, guiding the rational design of more potent and selective inhibitors. While these findings are for specific derivatives, they establish a clear framework for how the this compound core would likely interact with similar biological targets, with the methyl groups potentially influencing orientation and hydrophobic contacts.

Table 1: Key Ligand-Receptor Interactions for a 7-Azaindole Derivative (ASM-7) at the S1-RBD-hACE2 Interface

Interaction Type Ligand Moiety Protein Residue Protein Stability (MD Simulation)
Hydrogen Bond 7-Azaindole N-H ASP30 hACE2 98%
Pi-Cation Interaction 7-Azaindole Ring LYS417 S1-RBD Consistently Observed
Pi-Cation Interaction Fluorophenyl Group ARG403 S1-RBD N/A

Free Energy Perturbation (FEP) in Binding Affinity Prediction

Free Energy Perturbation (FEP) is a rigorous, physics-based computational method used to calculate the relative binding affinities of a series of similar ligands to a common receptor. nih.govnih.gov This technique is a cornerstone of modern computational drug design, offering predictions that can achieve experimental accuracy. schrodinger.com FEP calculates the difference in the free energy of binding (ΔΔG) between two ligands by computationally "mutating" one molecule into the other in both the solvated state and the protein-bound state. drugdesigndata.org

The application of FEP is particularly valuable in lead optimization, where it can be used to:

Predict how small chemical modifications to a lead compound will affect its binding potency. schrodinger.com

Prioritize the synthesis of new compounds, focusing resources on those predicted to have the highest affinity. nih.gov

While specific FEP studies on this compound are not publicly documented, the methodology has been successfully applied to challenging targets like G-protein-coupled receptors (GPCRs). nih.govnih.gov For a series of inhibitors based on the this compound scaffold, FEP could be employed to predict the relative binding affinities resulting from modifications at other positions on the ring. The accuracy of FEP calculations can yield a root-mean-square error as low as 0.8 kcal/mol when compared to experimental values, making it a highly predictive tool. nih.gov

Table 2: Conceptual Example of FEP Calculation Results

Ligand Modification Predicted ΔΔG (kcal/mol) Experimental ΔΔG (kcal/mol) Interpretation
Ligand A -> Ligand B -1.5 -1.2 Modification is correctly predicted to be favorable.
Ligand A -> Ligand C +0.8 +1.1 Modification is correctly predicted to be unfavorable.

Theoretical Studies of Intermolecular Interactions and Supramolecular Assembly

The 7-azaindole scaffold is a powerful building block in supramolecular chemistry. researchgate.net Its ability to form specific and directional non-covalent interactions, particularly hydrogen bonds, allows it to self-assemble into well-defined, higher-order structures. nih.gov Theoretical studies are essential for understanding the forces that drive this assembly and for designing new materials based on these principles.

The defining feature of 7-azaindole in supramolecular chemistry is its ability to form a cyclic dimer through a pair of complementary N-H···N hydrogen bonds. nih.govdtic.mil This robust interaction is a model for base pairing in DNA and is fundamental to the aggregation behavior of 7-azaindole derivatives. nih.gov

Theoretical investigations into these interactions have revealed several key aspects:

Dimer Formation: The double hydrogen bond between two 7-azaindole molecules is the primary mode of association, leading to dimerization in solution and in the solid state. researchgate.net

Supramolecular Architectures: By incorporating the 7-azaindole moiety into larger molecular tectons (building blocks), researchers have designed three-dimensional hydrogen-bonded organic frameworks (HOFs). These materials are crystalline, porous, and can exhibit remarkable thermal and chemical stability, making them suitable for applications like gas sorption and separation. nih.gov

Aggregation-Induced Emission (AIE): In some derivatives, such as 5-(4-nonylphenyl)-7-azaindole, the self-association via hydrogen bonding leads to an interesting photophysical phenomenon known as aggregation-induced emission. In this case, the molecule is non-emissive in dilute solutions but becomes highly fluorescent upon aggregation in a gel or solid state due to the formation of the hydrogen-bonded network. researchgate.net

The addition of dimethyl groups, as in this compound, would modulate these interactions by altering the electronic properties and steric profile of the molecule, potentially influencing the geometry and stability of the resulting supramolecular assemblies.

The Quantum Theory of Atoms in Molecules (QTAIM), often referred to as AIM, provides a rigorous method for analyzing the electron density of a molecular system to define chemical bonds and intermolecular interactions. ias.ac.in AIM theory is not limited to covalent bonds; it is exceptionally useful for characterizing non-covalent interactions like hydrogen bonds, which are critical to the behavior of 7-azaindole. mdpi.com

AIM analysis is used to:

Identify Interactions: By locating a bond critical point (BCP) between two atoms, AIM can confirm the existence of an interaction pathway, such as a hydrogen bond. mdpi.com

Characterize Bond Nature: The properties of the electron density at the BCP, such as its magnitude (ρ) and its Laplacian (∇²ρ), reveal the nature of the interaction. For the double hydrogen bonds in 7-azaindole complexes, AIM studies confirm a predominantly electrostatic nature. nih.gov

Quantify Bond Strength: There is a correlation between the electron density at the BCP and the strength of the hydrogen bond.

In studies of 7-azaindole complexed with protic solvents, AIM has been used to analyze the double hydrogen bond interactions. nih.gov These theoretical investigations show how the electronic structure of the 7-azaindole rings changes upon forming these complexes. Such analysis applied to this compound would precisely detail how the methyl substituents electronically influence the hydrogen-bonding capabilities of the core scaffold.

Table 3: Application of AIM Theory to Intermolecular Interactions

AIM Concept Description Application to 7-Azaindole Systems
Bond Critical Point (BCP) A point of minimum electron density between two interacting atoms, signifying a bond path. Confirms the existence of N-H···N and C-H···O hydrogen bonds in dimers and complexes. nih.govmdpi.com
Electron Density at BCP (ρ) The magnitude of the electron density at the BCP. It correlates with the strength of the interaction. Used to compare the relative strengths of different hydrogen bonds in a complex. nih.gov

| Laplacian of Electron Density (∇²ρ) | Indicates whether charge is locally concentrated (∇²ρ < 0, covalent) or depleted (∇²ρ > 0, closed-shell/ionic). | Shows that the hydrogen bonds in 7-azaindole dimers are primarily electrostatic (closed-shell) in nature. nih.gov |

Advanced Academic and Research Applications of 4,6 Dimethyl 7 Azaindole Derivatives

Applications in Medicinal Chemistry Research (Excluding Clinical Trials and Safety Profiles)

The unique structural and electronic properties of the 7-azaindole (B17877) scaffold, particularly when substituted with methyl groups at the 4 and 6 positions, make it a valuable building block in the design and discovery of novel therapeutic agents.

Azaindoles as Bioisosteres of Indole (B1671886) and Purine (B94841) Systems in Drug Design

Bioisosterism, a strategy used in medicinal chemistry to modify lead compounds by replacing a functional group with another that has similar spatial and electronic characteristics, is a key application of the azaindole core. nih.govnih.gov Azaindoles, including 4,6-dimethyl-7-azaindole, are recognized as excellent bioisosteres of both indole and purine systems. pharmablock.commdpi.com This is due to the substitution of a carbon atom in the benzene (B151609) ring of indole with a nitrogen atom, which creates a pyridine (B92270) ring fused to the pyrrole (B145914) ring. nih.govmdpi.com

This subtle change can lead to significant improvements in a molecule's biological activity and properties. The introduction of the nitrogen atom can:

Create an additional hydrogen bond acceptor, potentially enhancing binding affinity to target proteins. pharmablock.com

Alter the electronic distribution of the ring system, which can influence intermolecular interactions.

Provide a point for further chemical modification to fine-tune the compound's properties.

The 7-azaindole scaffold, in particular, has been frequently employed in drug discovery, especially in the development of kinase inhibitors, due to its structural resemblance to the adenine (B156593) core of ATP. pharmablock.comjst.go.jpnih.gov

Modulation of Physicochemical Properties for Drug Optimization (e.g., Aqueous Solubility, Lipophilicity, pKa)

A critical aspect of drug development is the optimization of a compound's physicochemical properties to ensure it can reach its target in the body and have the desired effect. The substitution of an indole with an azaindole, such as this compound, can significantly modulate these properties. pharmablock.commdpi.com

The introduction of the nitrogen atom in the six-membered ring generally leads to:

Increased aqueous solubility (Log S): The nitrogen atom can participate in hydrogen bonding with water molecules, improving the compound's solubility. nih.govnih.gov

Modified lipophilicity (Log P): The change in polarity resulting from the nitrogen atom can alter the compound's partition coefficient between octanol (B41247) and water. nih.gov

Altered pKa: The basicity of the molecule is influenced by the pyridine nitrogen, which can affect its ionization state at physiological pH. nih.govmdpi.com

These modifications are crucial for improving a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. For instance, enhanced aqueous solubility can improve a drug's bioavailability after oral administration. nih.gov The ability to fine-tune these properties by selecting the appropriate azaindole isomer and substitution pattern makes this scaffold a powerful tool for medicinal chemists. mdpi.comnih.gov

Table 1: Physicochemical Properties of Indole vs. Azaindole Isomers

Compound Log P tPSA (Ų) Log S (Aqueous Solubility)
Indole 2.14 15.79 -2.75
4-Azaindole 1.34 28.71 -1.78
5-Azaindole 1.25 28.71 -1.68
6-Azaindole (B1212597) 1.27 28.71 -1.71
7-Azaindole 1.35 28.71 -1.79

Data sourced from nih.gov

Development of Kinase Inhibitors

Kinases are a major class of drug targets, particularly in oncology, due to their central role in cell signaling pathways. The 7-azaindole scaffold has proven to be a "privileged structure" in the design of kinase inhibitors, largely because it can mimic the hinge-binding interactions of ATP in the kinase active site. nih.govjst.go.jpnih.gov The this compound core has been specifically investigated in the development of inhibitors for several important kinases.

Dual-specificity tyrosine-regulated kinase 1A (DYRK1A) is a promising therapeutic target for several diseases, including neurodegenerative disorders and certain cancers. core.ac.uknih.govsemanticscholar.org The 7-azaindole framework has been identified as a key motif for potent DYRK1A inhibition. core.ac.uk Research has shown that the specific arrangement of nitrogen atoms in the 7-azaindole core is important for inhibitory activity. core.ac.uk

In the development of DYRK1A inhibitors, modifications at various positions of the 7-azaindole ring have been explored to enhance potency and selectivity. core.ac.uk For instance, the introduction of fluoro-substituents on aryl groups attached to the 7-azaindole core has been shown to modulate inhibitory activity. researchgate.net

Table 2: Inhibition of DYRK1A by 3,5-diaryl-7-azaindole Derivatives

Compound R IC₅₀ (µM)
MeO-I 3,4-dimethoxyphenyl 0.46
4a 3-fluoro-4-methoxyphenyl 1.43
MeO-II 3,5-dimethoxyphenyl 0.28
4b 3-fluoro-5-methoxyphenyl 0.92
MeO-III 3,4,5-trimethoxyphenyl 57.78
4c 3,5-difluoro-4-methoxyphenyl 5.26

Data sourced from researchgate.net

Cell division cycle 7 (Cdc7) kinase is essential for the initiation of DNA replication and is a target for cancer therapy. nih.govresearchgate.netresearchgate.net Orally active 7-azaindole derivatives have been designed as potent Cdc7 inhibitors. nih.gov The 7-azaindole moiety serves as a hinge-binding motif in the ATP-binding site of the kinase. nih.gov

Structure-activity relationship (SAR) studies have revealed that substitutions on the 7-azaindole core and at other positions of the inhibitor molecule can significantly impact potency. nih.govresearchgate.net For example, the presence of a substituent on the pyrrole nitrogen was found to be detrimental to activity in some series. nih.gov The development of these inhibitors often involves multi-step synthetic sequences, starting from functionalized 7-azaindoles. nih.gov

Aurora kinases (A, B, and C) are key regulators of mitosis, and their inhibition is a validated strategy in cancer research. nih.govmdpi.com The 7-azaindole scaffold has been incorporated into inhibitors of Aurora kinases. nih.gov For instance, the selective Aurora B/C inhibitor GSK1070916 features a 7-azaindole fragment. nih.gov Inhibition of Aurora B leads to defects in cytokinesis and can induce apoptosis in cancer cells. nih.gov

The design of these inhibitors often involves connecting a substituted 7-azaindole core to other heterocyclic systems, such as pyrazoles, to achieve high affinity and selectivity. nih.gov The synthesis of these complex molecules relies on advanced organic chemistry methodologies, such as Suzuki cross-coupling reactions, to construct the key biaryl linkages. nih.gov

Mechanistic Insights into Hinge Region Binding and ATP Mimicry

The 7-azaindole scaffold is a cornerstone in the design of protein kinase inhibitors due to its exceptional ability to mimic adenosine (B11128) triphosphate (ATP) and bind to the hinge region of the kinase ATP-binding site. nih.govchemicalbook.com This mimicry is primarily facilitated by the nitrogen atoms at positions 1 and 7 of the azaindole ring, which form a bidentate hydrogen bond pattern with the kinase hinge, mirroring the interaction of ATP's adenine component. mdpi.comresearchgate.net

The N1-H acts as a hydrogen bond donor, while the N7 atom serves as an acceptor, creating a strong anchor to the enzyme. nih.gov For example, in studies with CSF1R kinase, the -NH and -N on the 7-azaindole scaffold form two hydrogen bonds with the hinge residues GLU664 and CYS666. mdpi.com Similarly, with JAK2, the azaindole moiety forms two hinge hydrogen bonds with Leu 932 and Glu 930. nih.gov

The binding mode of the 7-azaindole moiety can vary, with "normal" and "flipped" orientations observed where the bidentate hydrogen bonds are formed with the backbone amides of hinge amino acid residues. chemicalbook.com This versatility has made the 7-azaindole scaffold a privileged fragment in the development of numerous kinase inhibitors. nih.govresearchgate.net

Phosphodiesterase 4B (PDE4B) Inhibitor Identification

Derivatives of this compound have been identified as promising inhibitors of phosphodiesterase 4B (PDE4B). nih.gov PDE4B is a key enzyme in the regulation of inflammatory processes, and its inhibition can lead to anti-inflammatory effects, making it a significant target for treating immune-inflammatory diseases. nih.govresearchgate.netnih.gov

The development of azaindole-based PDE4B inhibitors focuses on creating compounds with high enzymatic inhibitory activity and selectivity over other PDE isoforms, such as PDE4D, to minimize side effects. nih.gov The core azaindole structure is a key component in these inhibitors, with various chemical modifications being explored to optimize their therapeutic potential. nih.govresearchgate.net The inhibition of PDE4B by these compounds leads to an increase in the intracellular levels of cyclic adenosine monophosphate (cAMP), which is associated with anti-inflammatory responses. medchemexpress.comencyclopedia.pub

Examples of PDE4B Inhibitors and their Characteristics
CompoundTargetIC50Therapeutic Potential
RolipramPDE4A, PDE4B, PDE4D3 nM, 130 nM, 240 nMSelective PDE4 inhibitor
PDE4B/7A-IN-1PDE4B, PDE7A80.4 μM (PDE4B)Antidepressant properties
BI 1015550PDE4BN/ATreatment of idiopathic pulmonary fibrosis

Cannabinoid Receptor 1 (CB1) Allosteric Modulators

The 7-azaindole scaffold has been investigated for its potential in developing allosteric modulators of the Cannabinoid Receptor 1 (CB1). researchgate.netnih.gov Allosteric modulators bind to a site on the receptor that is different from the primary (orthosteric) binding site, offering a way to fine-tune the receptor's activity rather than simply turning it on or off. nih.gov This can be a significant advantage in avoiding the side effects associated with orthosteric CB1 ligands. nih.gov

However, research has shown that replacing the indole ring of a known CB1 allosteric modulator, Org27569, with a 7-azaindole ring resulted in a loss of binding ability to the CB1 receptor. researchgate.netnih.gov In contrast, the 6-azaindole isomer showed some promise, albeit with reduced binding affinity compared to its indole counterpart. researchgate.netnih.gov These findings suggest that while the azaindole scaffold is a valuable tool in drug discovery, the specific placement of the nitrogen atom within the ring system is critical for its interaction with the CB1 receptor's allosteric site. researchgate.netnih.govconsensus.app

HIV-1 Reverse Transcriptase Inhibitor Discovery

The 7-azaindole core has been identified as a unique and promising scaffold for the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. nih.govnih.gov NNRTIs work by binding to an allosteric site on the reverse transcriptase enzyme, which is crucial for the virus's replication. nih.gov

A library of compounds based on the 7-azaindole core has been screened for anti-HIV-1 activity, with several compounds showing submicromolar potency and a high therapeutic index. nih.govnih.gov Lead compounds from these studies have demonstrated the ability to inhibit the reverse transcriptase enzyme directly and maintain some activity against clinically relevant mutant strains of the virus. nih.govnih.gov

Docking studies have shown that the 7-azaindole core of these inhibitors fits into a conserved orientation within the NNRTI-binding pocket. nih.gov The substitutions on the azaindole ring, such as the dimethyl groups, can influence the interaction with specific residues within this pocket, affecting the inhibitor's potency and resistance profile. nih.gov

Activity of a Lead 7-Azaindole NNRTI
CompoundTargetWT IC50K103N IC50Y181C IC50
Lead Compound 8HIV-1 RT0.73 μM9.2 μM3.5 μM

Investigation as Potential Antibacterial Agents (Focus on mechanism of action and structure-activity relationships)

The 7-azaindole framework is being explored for the development of novel antibacterial agents, particularly those targeting bacterial DNA gyrase and topoisomerase IV. researchgate.net These enzymes are essential for bacterial DNA replication and are attractive targets for new antibiotics. researchgate.net The azaindole scaffold can act as an ATP mimic, binding to the ATPase domains of these enzymes (GyrB and ParE) and inhibiting their function. researchgate.net

Structure-activity relationship (SAR) studies are crucial in this area to optimize the antibacterial efficacy of these compounds. nih.gov Research has shown that substitutions at various positions on the 7-azaindole ring can significantly impact their activity. nih.gov For instance, a class of azaindole compounds has demonstrated a balanced dual enzymatic potency against both GyrB and ParE in Gram-positive bacteria. researchgate.net Further modifications, such as introducing rigidity into the scaffold, are being investigated to improve activity against Gram-negative pathogens. researchgate.net The versatility of the 7-azaindole ring allows for the synthesis of a wide range of derivatives with potential as effective antibacterial agents. nih.gov

Q & A

What are the established synthetic routes for 4,6-Dimethyl-7-azaindole, and what key reaction parameters influence yield?

Level : Basic
Methodological Answer :
The synthesis of this compound derivatives typically involves multi-step pathways. A common approach utilizes the Friedlander reaction , where substituted enamino γ-lactams (e.g., derived from N-benzyl-2-bromoacetamine) are cyclized with ethyl acetoacetate in the presence of Lewis acids like AlCl₃ under reflux conditions. Critical parameters include:

  • Catalyst selection : Lewis acids (e.g., AlCl₃) enhance cyclization efficiency.
  • Temperature : Reflux conditions (~80–110°C) are required for optimal ring closure.
  • Precursor functionalization : Substituents on the starting materials (e.g., methyl groups at positions 4 and 6) dictate regioselectivity.
    Alternative routes include acid-catalyzed cyclization of 3-alkynyl-2-aminopyridines using trifluoroacetic acid (TFA) and anhydride (TFAA), which simplifies purification but requires precise control of acid stoichiometry to avoid side reactions .

How can reaction conditions be optimized for Friedlander synthesis of this compound derivatives to improve regioselectivity?

Level : Advanced
Methodological Answer :
Regioselective synthesis requires systematic optimization:

  • Solvent polarity : Polar aprotic solvents (e.g., THF) favor intermediate stabilization.
  • Catalyst screening : Testing alternatives to AlCl₃ (e.g., FeCl₃ or ionic liquids) may reduce byproduct formation.
  • Time-resolved monitoring : Techniques like in-situ FTIR or HPLC can track intermediate formation, enabling adjustments to reaction time and temperature.
  • Substituent effects : Introducing electron-donating groups (e.g., methyl) at specific positions pre-organizes the substrate for cyclization. For example, pre-functionalization of the γ-lactam precursor with methyl groups at positions 4 and 6 directs cyclization to the desired azaindole framework .

How should researchers address discrepancies in NMR spectral data between synthesized batches of this compound?

Level : Advanced
Methodological Answer :
Discrepancies in NMR data (e.g., shifts in aromatic proton signals) may arise from:

  • Residual solvents or impurities : Use of high-purity deuterated solvents and repeated recrystallization can mitigate this.
  • Tautomeric equilibria : Azaindoles often exhibit tautomerism; variable-temperature NMR or 2D experiments (e.g., COSY, HSQC) can resolve dynamic exchange effects.
  • Crystallographic validation : Single-crystal X-ray diffraction provides definitive structural confirmation, especially when spectral anomalies persist .

What advanced spectroscopic techniques are recommended for confirming the structure of this compound?

Level : Basic
Methodological Answer :
Beyond standard 1^1H/13^13C NMR, employ:

  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula with <5 ppm error.
  • Solid-state NMR : Resolves polymorphism or crystallinity issues.
  • X-ray photoelectron spectroscopy (XPS) : Validates electronic environments of nitrogen atoms in the azaindole ring.
    For comparative analysis, reference databases like NIST Chemistry WebBook provide gas-phase ion energetics data and standardized spectral libraries .

What methodological considerations are crucial when designing antimicrobial activity assays for 7-azaindole derivatives?

Level : Advanced
Methodological Answer :
Key considerations include:

  • Strain selection : Prioritize pathogens with known susceptibility to heterocyclic compounds (e.g., Cryptococcus neoformans for azaindoles).
  • Dose-response profiling : Use microdilution assays (e.g., broth microdilution per CLSI guidelines) to determine minimum inhibitory concentrations (MICs).
  • Solubility controls : Co-solvents like DMSO must be ≤1% to avoid cytotoxicity artifacts.
  • Mechanistic follow-up : Combine time-kill assays with membrane permeability tests (e.g., propidium iodide uptake) to differentiate static vs. cidal effects. Prior studies show 7-azaindoles exhibit MICs as low as 3.9 µg mL1^{-1} against fungal pathogens .

How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

Level : Advanced
Methodological Answer :
Contradictions often stem from:

  • Assay variability : Standardize protocols using CLSI or EUCAST guidelines.
  • Compound purity : Validate via HPLC (>95% purity) and elemental analysis.
  • Cellular context : Account for cell-line-specific metabolic differences (e.g., cytochrome P450 activity).
    Meta-analysis of raw data (e.g., re-analyzing dose-response curves with unified software like GraphPad Prism) reduces variability. Cross-referencing with structural analogs in public databases (e.g., PubChem) identifies trends in substituent-activity relationships .

What strategies enhance the solubility of this compound in aqueous experimental systems?

Level : Advanced
Methodological Answer :
Strategies include:

  • Co-solvent systems : Use cyclodextrins or PEG-based surfactants to form inclusion complexes.
  • Salt formation : React with hydrochloric acid to generate a water-soluble hydrochloride salt.
  • Pro-drug design : Introduce hydrolyzable groups (e.g., acetyl) at the N1 position.
    Pre-formulation studies using dynamic light scattering (DLS) can assess colloidal stability .

What are the best practices for reproducing literature-reported synthetic protocols for this compound?

Level : Basic
Methodological Answer :

  • Step-by-step validation : Replicate each step (e.g., Sonogashira coupling, cyclization) independently, verifying intermediates via TLC or LC-MS.
  • Parameter documentation : Record exact temperatures, stirring rates, and reagent grades.
  • Troubleshooting : If yields diverge, test alternative catalysts (e.g., PdCl₂ vs. Pd(PPh₃)₄) or degas solvents to exclude oxygen interference. Reproducibility requires adherence to primary literature protocols and transparent reporting of deviations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.